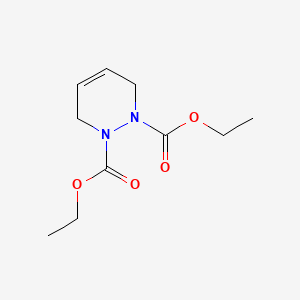

Diethyl-3,6-Dihydropyridazin-1,2-dicarboxylat

Übersicht

Beschreibung

Synthesis Analysis

The optically active diethyl (S)-3-(hydroxymethyl)-3,6-dihydropyridazine-1,2-dicarboxylate were synthesized based on an asymmetric Diels-Alder reaction in the presence of (S)-BINOL chiral catalyst . The structure was approved by NMR, Mass, Infrared spectroscopies, and specific rotation was determined by AUTOPOL III polarimeter .Molecular Structure Analysis

The molecular structure of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be found in various databases such as PubChem .Chemical Reactions Analysis

The synthesis of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate involves several chemical reactions. For instance, the synthesis of optically active diethyl (S)-3-(hydroxymethyl)-3,6-dihydropyridazine-1,2-dicarboxylate is based on an asymmetric Diels-Alder reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen

Synthese von fortschrittlichen multifunktionalen Verbindungen

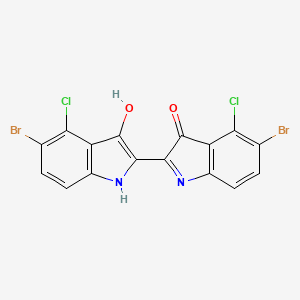

Diethyl-3,6-Dihydropyridazin-1,2-dicarboxylat wird bei der Synthese von fortschrittlichen multifunktionalen Verbindungen verwendet. Sein Derivat, Diethyl-4-(5-brom-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylat, wurde synthetisiert und charakterisiert und zeichnet sich durch vielfältige Anwendungen aus, darunter Korrosionsschutz, antimikrobielle und antioxidative Eigenschaften .

Korrosionsschutzanwendungen

Die Derivate der Verbindung haben sich als vielversprechende Korrosionsschutzmittel erwiesen. Sie wurden an Baustahl in sauren Umgebungen getestet und zeigten einen hohen Grad an Korrosionsschutz. Dies macht es zu einer wertvollen Verbindung für industrielle Anwendungen, bei denen Korrosionsbeständigkeit entscheidend ist .

Antimikrobielle Eigenschaften

Im biomedizinischen Bereich wurden Derivate von this compound gegen verschiedene bakterielle und fungale Krankheitserreger getestet. Die Ergebnisse zeigten eine überlegene Wirksamkeit im Vergleich zu Standardbehandlungen wie Gentamicin, was auf sein Potenzial als starkes antimikrobielles Mittel hindeutet .

Antioxidative Eigenschaften

Die Derivate der Verbindung wurden auch auf ihr antioxidatives Potenzial mithilfe von Tests wie DPPH-Radikalfänger getestet. Sie haben vielversprechende Ergebnisse gezeigt, die auf ihre Verwendung als Antioxidantien in therapeutischen Anwendungen hindeuten .

Wasserstoffquelle in der organischen Synthese

Diese Verbindung dient als Wasserstoffquelle in organischen Syntheseprozessen wie organokatalytischer reduktiver Aminierung und konjugierter Reduktion. Seine Rolle als Reduktionsmittel ist in verschiedenen chemischen Synthesewegen von entscheidender Bedeutung .

Potenzielle therapeutische Anwendungen

Die heterocyclische Natur von this compound mit seinem Pyridazinring hat wegen seiner potenziellen therapeutischen Anwendungen Aufmerksamkeit erregt. Während spezifische Anwendungen in diesem Bereich noch untersucht werden, deuten die Eigenschaften der Verbindung auf eine vielversprechende Zukunft in der Medikamentenentwicklung hin.

Wirkmechanismus

The mechanism of action of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease progression or plant growth regulation. In cancer research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to improve insulin sensitivity and glucose uptake by activating certain signaling pathways. In plant research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to regulate the expression of genes involved in plant growth and development.

Biochemical and Physiological Effects

Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to have various biochemical and physiological effects in different research fields. In cancer research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to cell death. In diabetes research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to increase the expression of insulin receptor substrate-1 and glucose transporter-4, leading to improved glucose uptake. In plant research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to enhance the activity of antioxidant enzymes and regulate the expression of genes involved in stress response.

Vorteile Und Einschränkungen Für Laborexperimente

Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for easy production and purification of the compound. Another advantage is its versatility in different research fields, which allows for a wide range of applications. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and safety precautions.

Zukünftige Richtungen

There are several future directions for the research of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate and identify its potential targets for drug development. In agriculture, further studies are needed to investigate the efficacy and safety of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate as a plant growth regulator in different crops and environmental conditions. In materials science, further studies are needed to explore the potential applications of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate as a building block for the synthesis of novel materials with unique properties. Overall, the research on Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has the potential to lead to new discoveries and innovations in various fields of science.

Eigenschaften

IUPAC Name |

diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-15-9(13)11-7-5-6-8-12(11)10(14)16-4-2/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTXVDDNYXLLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC=CCN1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300124 | |

| Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35691-30-6 | |

| Record name | NSC134994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

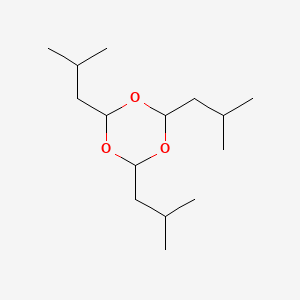

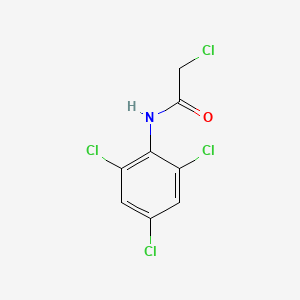

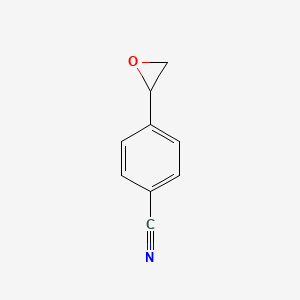

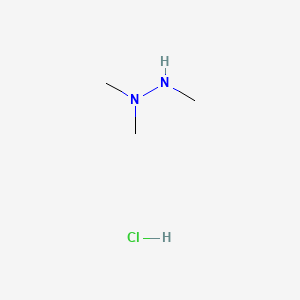

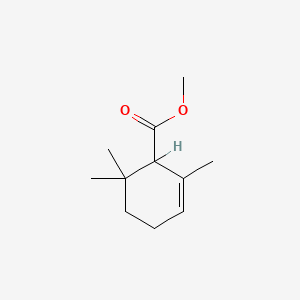

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.